3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine
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Overview
Description
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazide Formation: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.
Cyclization: The hydrazide is treated with cyanogen bromide in methanol to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring .
Scientific Research Applications
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: The compound is studied for its antiviral, antibacterial, and anticancer properties.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine involves its interaction with various molecular targets:
Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis.
Antiviral and Antibacterial Activity: It disrupts the replication of viruses and bacteria by targeting specific enzymes and proteins essential for their survival.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine share similar structural features and biological activities.
2,5-Disubstituted-1,3,4-Oxadiazoles: These compounds are known for their antioxidant and antiviral properties.
Uniqueness
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine stands out due to its dual functionality, combining the properties of both the oxadiazole and pyridine rings. This unique structure enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H6ClF2N3O |
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Molecular Weight |
293.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2,5-difluoropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H6ClF2N3O/c14-8-3-1-7(2-4-8)12-18-19-13(20-12)10-5-9(15)6-17-11(10)16/h1-6H |
InChI Key |
XAMAYNLCEKWJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=C(N=CC(=C3)F)F)Cl |
Origin of Product |
United States |
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